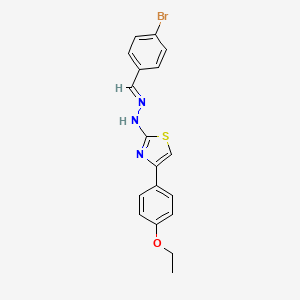
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, ethoxyphenyl, and thiazolyl hydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves a multi-step process:
Formation of 4-Bromobenzaldehyde: This can be achieved by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine: This intermediate can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-bromobenzaldehyde with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzaldehydes depending on the boronic acid used.
Aplicaciones Científicas De Investigación
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group and similar reactivity.
4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the thiazolyl hydrazone structure.
Uniqueness
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16BrN3OS |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrN3OS/c1-2-23-16-9-5-14(6-10-16)17-12-24-18(21-17)22-20-11-13-3-7-15(19)8-4-13/h3-12H,2H2,1H3,(H,21,22)/b20-11+ |
Clave InChI |
KCQSRWZTGCWXQY-RGVLZGJSSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)
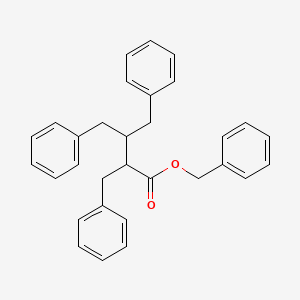
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
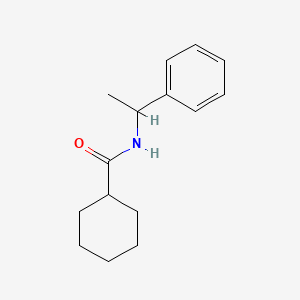
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)
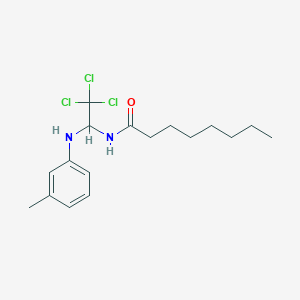




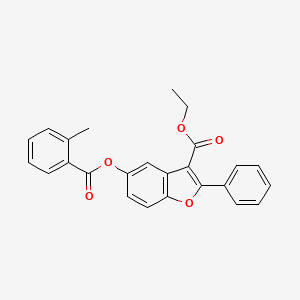
![2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide](/img/structure/B11993858.png)
